![molecular formula C8H7ClO3 B1365012 Methyl 3-chloro-5-hydroxybenzoate CAS No. 98406-04-3](/img/structure/B1365012.png)
Methyl 3-chloro-5-hydroxybenzoate
Overview
Description
Methyl 3-chloro-5-hydroxybenzoate, also known as MCB, is an organic compound that is used in a variety of applications. MCB is a key component in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and food additives. MCB is also used in laboratory experiments to study biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antibiotic Biosynthesis
Methyl 3-chloro-5-hydroxybenzoate plays a role in the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, which are crucial for studying the biosynthesis of several important antibiotic classes. These derivatives are prepared from methyl 3-amino-5-hydroxybenzoate, demonstrating its significance in antibiotic research and development (Becker, 1984).
Structural and Theoretical Analysis
Methyl 4-hydroxybenzoate, a compound related to methyl 3-chloro-5-hydroxybenzoate, has been studied for its structural properties. Single crystal X-ray structure determination and Hirshfeld surface analysis have been conducted, along with computational calculations, to understand its molecular interactions, packing, and pharmaceutical activity determinants (Sharfalddin et al., 2020).
Syntheses in Medicinal Chemistry
The synthesis of methyl p-chloro-3-hydroxytyrosinates, derivatives of methyl 3-chloro-5-hydroxybenzoate, has been achieved for use in medicinal chemistry, particularly in the context of vancomycin, an important antibiotic (Girard et al., 1996).
Chemosensor Development
The compound has applications in the development of chemosensors. For instance, a study describes the synthesis of a fluorogenic chemosensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate for selective and sensitive detection of Al³⁺ ions, with potential applications in bio-imaging and environmental monitoring (Ye et al., 2014).
Environmental Applications
Methyl 3-chloro-5-hydroxybenzoate is involved in environmental studies, such as the investigation of dechlorination processes by certain bacteria, which can be crucial for understanding and managing environmental contaminants (Loffler et al., 1996).
Antitumor and Antimicrobial Properties
Studies have identified compounds like methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate with moderate antitumor and antimicrobial activities, highlighting the potential of methyl 3-chloro-5-hydroxybenzoate derivatives in pharmacology (Xia et al., 2011).
Environmental Degradation Studies
Research on the degradation of chlorinated paraben, a compound related to methyl 3-chloro-5-hydroxybenzoate, demonstrates its potential environmental impact. The study of its removal from aqueous solutions via irradiation and biological treatment processes informs environmental management strategies (Wang et al., 2017).
Mechanism of Action
Mode of Action
Benzoic acid derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence the function of the compound’s targets.
Pharmacokinetics
Methyl 3-chloro-5-hydroxybenzoate exhibits high gastrointestinal absorption .
properties
IUPAC Name |
methyl 3-chloro-5-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUILWNSXFXPDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467211 | |
Record name | METHYL 3-CHLORO-5-HYDROXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-5-hydroxybenzoate | |
CAS RN |
98406-04-3 | |
Record name | METHYL 3-CHLORO-5-HYDROXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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